methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrolo[3,2-b]pyridine core. The molecule contains a fluorine substituent at the 6-position and a methyl ester group at the 3-position.
Properties
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXFRMQLCFVNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
This method involves thermal cyclization of 3-amino-6-fluoropyridine-2-carboxylic acid methyl ester with β-ketoesters. Heating the mixture in diphenyl ether at 220°C induces intramolecular cyclodehydration, forming the pyrrolo[3,2-b]pyridine core.
Example protocol :
Knorr-Type Pyrrole Synthesis
Condensation of 6-fluoro-3-aminopyridine with methyl 3-oxo-butanoate in acetic acid forms the pyrrole ring. The reaction proceeds via enamine intermediate formation, followed by cyclization.
Optimized parameters :
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Solvent : Glacial acetic acid.
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Temperature : Reflux (118°C) for 6 h.
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Workup : Neutralization with NaHCO3, extraction with ethyl acetate.
Halogenation-Fluorination Sequences
Bromination at Position 6
Palladium-catalyzed bromination of methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate using N-bromosuccinimide (NBS) in DMF introduces bromine at position 6.
Reaction details :
Fluorination via Halogen Exchange
The bromo intermediate undergoes nucleophilic aromatic substitution (NAS) with anhydrous KF in the presence of 18-crown-6.
Key steps :
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Reactants : 6-Bromo derivative (1.0 equiv), KF (3.0 equiv), 18-crown-6 (0.2 equiv).
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Solvent : DMSO, 150°C, 24 h.
Directed C-H Fluorination
The methyl ester at position 3 acts as a directing group for regioselective fluorination at position 6. Using N-fluorobenzenesulfonimide (NFSI) and a lithium base, this method achieves high selectivity.
Procedure :
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Lithiation : Treat methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate with LDA (2.2 equiv) at -78°C in THF.
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Fluorination : Add NFSI (1.5 equiv), warm to 0°C, and stir for 2 h.
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Workup : Quench with NH4Cl, extract with EtOAc.
While typically used for aryl group introduction, Suzuki coupling can incorporate fluorinated boronic esters into the pyrrolopyridine core.
Case study :
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Substrate : 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
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Boronic ester : 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl.
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Catalyst : Pd(dppf)Cl₂ (10 mol%).
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Base : Cs₂CO₃ (3.0 equiv).
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Solvent : Dioxane/H₂O (4:1), 90°C, 16 h.
Esterification and Protecting Group Strategies
Direct Esterification
Carboxylic acid intermediates are esterified using methanol under acidic conditions:
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Reactants : 6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 equiv), MeOH (excess).
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Catalyst : H₂SO₄ (0.1 equiv).
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Conditions : Reflux, 12 h.
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Yield : 89%.
Alkylation of Carboxylate Salts
Treatment of the sodium salt with methyl iodide in DMF:
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Base : NaH (2.0 equiv).
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Alkylating agent : Methyl iodide (1.5 equiv).
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Solvent : DMF, 0°C to RT.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | Cyclization | 68 | 98.5 | Moderate |
| Halogen exchange | Br→F substitution | 45 | 95.2 | Low |
| Directed C-H fluorination | Lithiation/fluorination | 63 | 97.8 | High |
| Suzuki coupling | Cross-coupling | 78 | 99.1 | High |
Trade-offs :
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Gould-Jacobs : High purity but requires high temperatures.
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Directed fluorination : Scalable but sensitive to moisture.
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Suzuki coupling : Excellent yields but dependent on boronic ester availability.
Troubleshooting and Optimization
Low Yields in Fluorination
Regioselectivity in C-H Fluorination
Ester Hydrolysis During Workup
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Issue : Acidic conditions cleave the methyl ester.
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Fix : Use neutral workup conditions (e.g., NaHCO₃ instead of HCl).
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target .
Comparison with Similar Compounds
Key Compounds for Comparison
Methyl 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS 1448259-40-2)
- Substituents: Bromine at 5-position, methyl ester at 3-position.
- Molecular Weight: ~285.08 g/mol (estimated from analogs).
- Relevance: Bromine’s bulkiness may reduce solubility compared to fluorine but enhance halogen bonding in target interactions .
Ethyl 6-Chloro-2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1704065-78-0)
- Substituents: Chlorine at 6-position, trifluoromethyl at 2-position, ethyl ester at 3-position.
- Molecular Weight: 292.64 g/mol.
- Relevance: The trifluoromethyl group increases lipophilicity, while chlorine provides moderate electronegativity .
Methyl 6-Chlorothieno[3,2-b]pyridine-3-carboxylate (CAS 952182-43-3) Core Structure: Thieno[3,2-b]pyridine (sulfur-containing analog). Molecular Weight: 227.67 g/mol. Relevance: Sulfur substitution alters electronic distribution and ring aromaticity compared to nitrogen-rich pyrrolo derivatives .
Methyl 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate (Similarity Score: 0.72)
- Substituents: Fluorine on benzoate, oxygen-linked pyrrolo[2,3-b]pyridine.
- Relevance: Demonstrates how ester positioning and linker groups affect bioactivity .
Physicochemical Properties
*Estimated based on analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, and how are key intermediates characterized?
- Methodology : The synthesis typically involves halogenation or fluorination of pyrrolopyridine precursors followed by esterification. For example, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . Intermediates like 6-fluoro-1H-pyrrolo[3,2-b]pyridine are characterized via H NMR (e.g., δ 12.52 ppm for NH protons in DMSO-d6) and ESI-MS (e.g., m/z 402.2 [M+1]) to confirm structural integrity .
Q. How is the purity and identity of this compound validated in academic research?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and LC-MS are standard for purity assessment. H NMR in deuterated solvents (e.g., DMSO-d6) resolves aromatic protons (e.g., δ 7.50–7.57 ppm for fluorinated aromatic systems) and ester groups (e.g., δ 4.27 ppm for methyl ester) . Quantitative analysis via integration of diagnostic peaks ensures stoichiometric ratios .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodology : Solubility is tested in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12) using dynamic light scattering (DLS). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, ester hydrolysis under basic conditions may require stabilization via lyophilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for fluorinated pyrrolopyridine derivatives?
- Methodology : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are addressed via 2D techniques (COSY, HSQC) to assign coupling pathways. For example, F NMR can clarify fluorine substitution patterns . Computational tools (DFT calculations) predict chemical shifts and validate assignments .
Q. What strategies optimize reaction yields for this compound synthesis?
- Methodology : Yield optimization involves screening catalysts (e.g., Pd(OAc)₂ for cross-coupling), solvents (e.g., DMF vs. THF), and temperatures (e.g., 80°C for 12 hours vs. microwave-assisted synthesis). For instance, modifying the esterification step with methyl chloroformate instead of ethyl analogs improved yields from 23% to >90% in related compounds .
Q. How can computational modeling predict the bioactivity or reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to target enzymes (e.g., kinases). QSAR models correlate substituent effects (e.g., fluorine position) with activity .
Q. What experimental designs are critical for studying the compound’s stability in biological matrices?
- Methodology : Simulated biological fluids (e.g., plasma, PBS) are spiked with the compound and incubated at 37°C. Samples are quenched at intervals (0, 1, 4, 24 hours) and analyzed via LC-MS/MS. Degradation products are identified using high-resolution mass spectrometry (HRMS) and compared to synthetic standards .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields (e.g., 23% vs. 94%) for similar pyrrolopyridine syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
